molecular formula C15H24O2 B1619412 alpha-Ionyl acetate CAS No. 52210-18-1

alpha-Ionyl acetate

Cat. No.: B1619412
CAS No.: 52210-18-1
M. Wt: 236.35 g/mol
InChI Key: WHHAWKIPTSGTNC-UHFFFAOYSA-N
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Preparation Methods

Alpha-Ionyl acetate can be synthesized through various methods. One common synthetic route involves the esterification of alpha-ionone with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Scientific Research Applications

Alpha-Ionyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Ionyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Alpha-Ionyl acetate can be compared with other similar compounds such as:

This compound stands out due to its unique piney and citrusy aroma, making it a versatile ingredient in various applications.

Properties

IUPAC Name

4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h7-9,12,14H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHAWKIPTSGTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(C)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885991
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52210-18-1
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52210-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052210181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
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Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propen-1-yl acetate
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